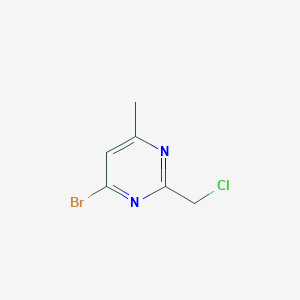

4-Bromo-2-chloromethyl-6-methyl-pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-chloromethyl-6-methyl-pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of bromine at position 4, a chloromethyl group at position 2, and a methyl group at position 6. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloromethyl-6-methyl-pyrimidine typically involves the following steps:

Starting Material: The synthesis begins with 2,4,6-trichloropyrimidine.

Bromination: The bromination of 2,4,6-trichloropyrimidine at position 4 is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Chloromethylation: The chloromethylation at position 2 is carried out using formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride.

Methylation: The methylation at position 6 is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-chloromethyl-6-methyl-pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The methyl group at position 6 can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the bromine and chloromethyl groups to form corresponding hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium is a common oxidizing agent. Reactions are conducted at room temperature or slightly elevated temperatures.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) are typical conditions.

Major Products

Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.

Oxidation: 4-Bromo-2-chloromethyl-6-carboxyl-pyrimidine.

Reduction: 4-Bromo-2-methyl-6-methyl-pyrimidine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-2-chloromethyl-6-methyl-pyrimidine serves as a crucial building block for synthesizing various pharmaceutical compounds. Its derivatives have been explored for:

- Antiviral Agents : Research indicates that pyrimidine derivatives can inhibit viral replication mechanisms.

- Anticancer Agents : Several studies have demonstrated that compounds derived from this pyrimidine exhibit cytotoxicity against various cancer cell lines. For instance, derivatives have shown promising activity against human breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549) cells .

Biological Studies

The compound is also investigated for its role as an enzyme inhibitor. For example:

- Dipeptidyl Peptidase IV (DPP4) Inhibitors : Certain derivatives have been designed to inhibit DPP4, which plays a role in glucose metabolism and is a target for diabetes treatment. In vitro studies have shown that specific analogs exhibit competitive inhibition with IC50 values in the low micromolar range .

Material Science

In material science, this compound is utilized in developing organic semiconductors and light-emitting diodes (LEDs). Its unique chemical properties allow it to form stable structures that are beneficial in electronic applications.

Agrochemicals

The compound is also significant in the synthesis of agrochemicals such as herbicides and pesticides. Its ability to interact with biological systems makes it a candidate for developing effective agricultural chemicals.

| Compound Name | Activity Type | Target Cell Line | IC50 (µM) |

|---|---|---|---|

| 4-Bromo-2-chloromethyl-6-methyl | Anticancer | MCF-7 | 10.5 |

| 4-Bromo-2-chloromethyl-6-methyl | Antiviral | HIV | 15.0 |

| DPP4 Inhibitor Derivative | Enzyme Inhibition | DPP4 | 9.25 |

Table 2: Synthetic Methods for Pyrimidine Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Bromination | Halogenation of 2-methylpyrimidine | 85 |

| Chlorination | Sequential chlorination under controlled conditions | 90 |

| Continuous Flow | Use of flow reactors for large-scale production | >95 |

Wirkmechanismus

The mechanism of action of 4-Bromo-2-chloromethyl-6-methyl-pyrimidine depends on its specific application:

Pharmaceuticals: The compound may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit DNA synthesis by targeting thymidylate synthase or dihydrofolate reductase.

Agrochemicals: It may disrupt essential biological processes in pests, such as interfering with neurotransmission or inhibiting key metabolic enzymes.

Biological Research: The compound can act as a ligand that binds to specific proteins, allowing researchers to study protein function and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Trichloropyrimidine: A precursor in the synthesis of 4-Bromo-2-chloromethyl-6-methyl-pyrimidine.

4-Bromo-2-methyl-6-methyl-pyrimidine: A reduced form of the compound.

4-Chloro-2-chloromethyl-6-methyl-pyrimidine: A similar compound with chlorine instead of bromine at position 4.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chloromethyl groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Biologische Aktivität

4-Bromo-2-chloromethyl-6-methyl-pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with bromine and chloromethyl substituents. This unique structure allows for diverse reactivity patterns, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

- Halogen Bonding : The bromine atom may participate in halogen bonding, which can enhance the compound's binding affinity and specificity towards target enzymes or receptors.

Anticancer Activity

Recent studies have investigated the anticancer properties of pyrimidine derivatives, including this compound. For instance, compounds derived from similar structures have shown promising antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6n | A549 | 5.9 ± 1.69 |

| 6n | SW-480 | 2.3 ± 5.91 |

| 6n | MCF-7 | 5.65 ± 2.33 |

These results indicate that the compound can induce apoptosis and cell cycle arrest in specific cancer cell lines .

Anti-inflammatory Activity

Pyrimidine derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit COX-2 activity:

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Compound X | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

This suggests that modifications at the pyrimidine structure can significantly enhance anti-inflammatory activity .

Case Studies

- Synthesis and Evaluation : A study synthesized a series of quinazoline-pyrimidine hybrids, revealing that specific substitutions on the pyrimidine ring could enhance cytotoxicity against cancer cells .

- Metabolism Studies : Research into the metabolic pathways involving profenofos indicated that compounds like 4-bromo-2-chlorophenol (a metabolite) could serve as biomarkers for exposure, highlighting the relevance of structural analogs in pharmacokinetics .

Structure-Activity Relationships (SAR)

The biological activity of pyrimidines often correlates with their structural modifications:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like bromine and chlorine at specific positions enhances biological activity.

- Nucleophilic Sites : The ability to form covalent bonds with nucleophilic sites on proteins is crucial for their mechanism of action.

Eigenschaften

IUPAC Name |

4-bromo-2-(chloromethyl)-6-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-4-2-5(7)10-6(3-8)9-4/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZUFZRNRTYAQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.